4-(3-chloro-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
4-(3-chloro-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0807349
InChI:
InChI=1S/C22H22ClNO5/c1-5-27-19-12-14(10-17(23)20(19)28-13(2)3)11-18-22(25)29-21(24-18)15-6-8-16(26-4)9-7-15/h6-13H,5H2,1-4H3/b18-11-
SMILES:
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)Cl)OC(C)C
Molecular Formula:
C22H22ClNO5
Molecular Weight:
415.9 g/mol
4-(3-chloro-5-ethoxy-4-isopropoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
CAS No.:
Cat. No.: VC0807349
Molecular Formula: C22H22ClNO5
Molecular Weight: 415.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H22ClNO5 |
|---|---|
| Molecular Weight | 415.9 g/mol |
| IUPAC Name | (4Z)-4-[(3-chloro-5-ethoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
| Standard InChI | InChI=1S/C22H22ClNO5/c1-5-27-19-12-14(10-17(23)20(19)28-13(2)3)11-18-22(25)29-21(24-18)15-6-8-16(26-4)9-7-15/h6-13H,5H2,1-4H3/b18-11- |
| Standard InChI Key | QKKQQVOGLCDAMW-WQRHYEAKSA-N |
| Isomeric SMILES | CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)Cl)OC(C)C |
| SMILES | CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)Cl)OC(C)C |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)Cl)OC(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator